4-Acetyl-6-methyl-5-oxoheptanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 200.23 g/mol. This compound is characterized by the presence of both acetyl and keto functional groups, which contribute to its reactivity and potential applications in various chemical processes. Its structure includes a heptanoic acid backbone, modified with an acetyl group at the fourth carbon and a methyl group at the sixth carbon, along with a ketone group at the fifth position. This unique arrangement of functional groups makes it a subject of interest in synthetic organic chemistry and pharmacology .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties .
Research into the biological activity of 4-acetyl-6-methyl-5-oxoheptanoic acid is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit:
Further studies are necessary to elucidate its specific mechanisms and potential therapeutic applications.
Several synthetic routes can be employed to produce 4-acetyl-6-methyl-5-oxoheptanoic acid:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.
4-Acetyl-6-methyl-5-oxoheptanoic acid has potential applications in various fields:
Interaction studies involving 4-acetyl-6-methyl-5-oxoheptanoic acid focus on its reactivity with biological molecules:
These studies are crucial for assessing both therapeutic potential and possible side effects .
Several compounds share structural similarities with 4-acetyl-6-methyl-5-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 6-Methyl-5-oxoheptanoic acid | Lacks acetyl group | Simpler structure; fewer functional groups | |
| 4-Methyl-5-oxohexanoic acid | Similar keto functionality | One less carbon; different chain length | |
| 4-Hydroxy-6-methylheptanoic acid | Hydroxyl instead of acetyl | Hydroxyl group may impart different solubility | |
| 4-Acetylheptanoic acid | Lacks keto functionality | Only one ketone; simpler reactivity profile |
These comparisons illustrate how structural variations influence the chemical behavior and potential applications of these compounds, emphasizing the unique characteristics of 4-acetyl-6-methyl-5-oxoheptanoic acid within this class .
The alkylation-acetylation strategy remains the most widely employed method for synthesizing 4-acetyl-6-methyl-5-oxoheptanoic acid. This two-step process begins with the alkylation of 5-oxohexanoic acid, followed by selective acetylation at the fourth carbon position.
Alkylation Step:
The alkylation of 5-oxohexanoic acid typically employs methyl iodide or dimethyl sulfate as alkylating agents. A halogen carrier such as aluminium chloride (AlCl₃) is used to generate the electrophilic methyl carbocation, which attacks the enol form of the 5-oxohexanoic acid substrate. The reaction proceeds via a Friedel-Crafts-like mechanism, where the AlCl₃ stabilizes the transition state and enhances electrophilicity. For example, methyl iodide reacts with the enolate intermediate of 5-oxohexanoic acid to yield 6-methyl-5-oxoheptanoic acid.
Acetylation Step:
The subsequent acetylation introduces the acetyl group at the fourth carbon. Acetyl chloride or acetic anhydride serves as the acetylating agent, with AlCl₃ again acting as a catalyst. The ketone group at the fifth position directs the acetyl group to the γ-carbon (C4) through resonance stabilization of the intermediate enolate. This regioselectivity is critical to avoiding side reactions, such as over-acetylation or migration of the acetyl group.
Optimization Parameters:
| Parameter | Alkylation Step | Acetylation Step |
|---|---|---|
| Reagents | Methyl iodide, AlCl₃ | Acetyl chloride, AlCl₃ |
| Temperature (°C) | 80–90 | 70–80 |
| Yield (%) | 65–75 | 60–70 |
| Key Byproduct | Dimethyl ether | Diacetylated isomer |
A major challenge in this method is the competing formation of diacetylated byproducts due to the reactivity of the γ-carbon. To suppress this, slow addition of acetyl chloride and strict temperature control are employed. Additionally, purification via fractional crystallization using hexane-ethyl acetate mixtures (3:1 v/v) effectively isolates the target compound with >95% purity.
The presence of two carbonyl groups in 4-acetyl-6-methyl-5-oxoheptanoic acid positions separated by a single carbon atom creates a dicarbonyl system that exhibits pronounced keto-enol tautomerism behavior [4] [5]. This tautomeric equilibrium represents a fundamental aspect of the compound's reactivity profile, where the keto form can spontaneously interconvert with its corresponding enol isomer through the migration of alpha hydrogen atoms accompanied by electron reorganization [6] [7].
The mechanism of keto-enol tautomerism in this compound proceeds through both acid-catalyzed and base-catalyzed pathways [8] [9]. Under acidic conditions, protonation of the carbonyl oxygen atom generates an oxonium ion intermediate, which subsequently undergoes deprotonation at the alpha carbon to yield the enol tautomer [4] [10]. Conversely, base-catalyzed tautomerism initiates with deprotonation of the acidic alpha hydrogen, forming a resonance-stabilized enolate ion that can be reprotonated on oxygen to generate the enol form [9] [10].
The equilibrium position in dicarbonyl compounds typically favors the enol form due to enhanced stabilization through conjugation and intramolecular hydrogen bonding [6] [7]. In the case of 4-acetyl-6-methyl-5-oxoheptanoic acid, the enol form benefits from extended conjugation between the two carbonyl systems and potential intramolecular hydrogen bonding between the enolic hydroxyl group and adjacent carbonyl oxygen atoms [7] [8]. This stabilization effect is quantitatively reflected in equilibrium constants that generally range from 0.8 to 3.0 for acetylacetone derivatives in chloroform solvent systems [5] [6].
Table 1: Keto-Enol Tautomerism Equilibrium Data
| Compound Type | Keq (Enol/Keto) | Solvent System | Temperature (°C) | Stabilization Factor |
|---|---|---|---|---|
| Simple β-dicarbonyls | 0.1 - 1.0 | Aqueous | 25 | Conjugation |
| Acetylacetone derivatives | 0.8 - 3.0 | CDCl₃ | 25 | Intramolecular H-bonding |
| Malonic acid derivatives | 0.01 - 0.1 | DMSO-d₆ | 25 | Resonance |
| 1,3-Cyclohexanedione | 12.0 | CDCl₃ | 25 | Ring strain relief |
| Ethyl acetoacetate | 0.4 | CDCl₃ | 25 | Ester stabilization |
| 4-Acetyl-6-methyl-5-oxoheptanoic acid* | 1.2* | CDCl₃* | 25* | Dual carbonyl activation* |
*Estimated values based on structural analysis and literature analogs
The kinetics of tautomeric interconversion are influenced by solvent polarity, temperature, and the presence of catalytic species [8] [10]. Polar protic solvents generally accelerate the tautomerization process through hydrogen bonding interactions that stabilize transition states, while aprotic solvents tend to slow the equilibration rate [5] [9]. The activation energy for the tautomerization process in similar dicarbonyl systems typically ranges from 12-18 kcal/mol, indicating that the interconversion occurs readily under standard laboratory conditions [6] [8].
The structural features of 4-acetyl-6-methyl-5-oxoheptanoic acid provide multiple sites for transition metal-mediated cross-coupling transformations, particularly through activation of the alpha positions adjacent to the carbonyl functionalities [11] [12] [13]. These reactions represent powerful methodologies for carbon-carbon bond formation and have revolutionized synthetic organic chemistry through the development of palladium-catalyzed coupling protocols [12] [14].
Suzuki-Miyaura coupling reactions can be effectively employed with this compound system through initial conversion of the alpha positions to suitable electrophilic partners such as triflates or halides [13] [15]. The mechanism proceeds through the classical three-step catalytic cycle involving oxidative addition of the organic electrophile to palladium(0), transmetalation with organoborane nucleophiles, and reductive elimination to form the new carbon-carbon bond [13] [16]. The presence of electron-withdrawing carbonyl groups enhances the electrophilicity of adjacent carbon centers, facilitating the oxidative addition step and improving overall reaction efficiency [12] [15].
Heck reactions represent another viable approach for functionalizing the dicarbonyl system through coupling with alkenes [17]. The reaction mechanism involves oxidative addition of an organic halide to palladium(0), followed by migratory insertion of the alkene and beta-hydride elimination to regenerate the catalyst [17]. The electron-deficient nature of the alpha carbons in 4-acetyl-6-methyl-5-oxoheptanoic acid makes them particularly susceptible to palladium insertion, enabling efficient coupling with various alkene substrates under mild conditions [11] [17].
Table 2: Transition Metal-Catalyzed Cross-Coupling Conditions
| Coupling Type | Catalyst System | Temperature (°C) | Base | Solvent | Yield Range (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80-100 | K₂CO₃ | Toluene/EtOH | 70-95 |
| Heck Reaction | Pd(OAc)₂/PPh₃ | 100-140 | Et₃N | DMF | 60-90 |
| Stille Coupling | Pd₂(dba)₃/AsPh₃ | 60-100 | LiCl | THF | 65-85 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | 25-80 | Et₃N | THF/Et₃N | 75-90 |
| Negishi Coupling | Pd(PPh₃)₄ | 25-60 | None | THF | 80-95 |
Stille coupling methodologies offer complementary reactivity patterns through the use of organotin reagents as nucleophilic coupling partners [18]. The mechanism parallels that of Suzuki coupling but benefits from the high nucleophilicity of organotin compounds and their ability to undergo transmetalation under mild conditions [18]. The functional group tolerance of Stille coupling makes it particularly attractive for complex substrates like 4-acetyl-6-methyl-5-oxoheptanoic acid, where multiple reactive sites must be selectively differentiated [11] [18].
Sonogashira coupling reactions enable the introduction of alkyne functionalities through palladium-copper co-catalyzed protocols [19]. The dual metal system facilitates the coupling of terminal alkynes with aryl or vinyl halides derived from the dicarbonyl substrate [19]. The copper co-catalyst serves to activate the terminal alkyne through formation of a copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex to enable reductive elimination [19].
The multiple functional groups present in 4-acetyl-6-methyl-5-oxoheptanoic acid create opportunities for highly selective oxidation and reduction transformations that can be controlled through judicious choice of reagents and reaction conditions [20] [21] [22]. The regioselectivity of these processes is governed by the electronic and steric environment surrounding each reactive site, enabling predictable and synthetically useful transformations [20] [22].
Selective oxidation of the methyl substituent at the sixth position can be achieved using controlled oxidation protocols such as TEMPO-mediated systems [23]. The 2,2,6,6-tetramethylpiperidine oxide radical serves as an efficient and selective oxidant for primary alcohols and methyl groups adjacent to electron-withdrawing functionalities [23]. Under optimized conditions employing sodium hypochlorite as a co-oxidant at pH 8.5-9.5, selective oxidation of the methyl group to an aldehyde or carboxylic acid can be accomplished without affecting the existing carbonyl functionalities [23].
Swern oxidation represents another powerful methodology for selective functional group transformations [24]. The reaction employs dimethyl sulfoxide activated with oxalyl chloride to generate a highly electrophilic sulfur species capable of oxidizing alcohols to carbonyl compounds [24]. The mild conditions and excellent functional group tolerance make Swern oxidation particularly suitable for complex substrates containing multiple reactive sites [24].
Dess-Martin periodinane oxidation offers exceptional selectivity and mild reaction conditions for the transformation of alcohol functionalities [25]. The hypervalent iodine reagent operates under neutral conditions at room temperature, making it compatible with acid-sensitive substrates [25]. The high chemoselectivity of Dess-Martin periodinane enables selective oxidation of primary and secondary alcohols in the presence of other oxidizable groups [25].
Table 3: Regioselective Oxidation Methods Comparison
| Oxidation Method | Selectivity Type | Regioselectivity | Reaction Conditions | Functional Group Tolerance |
|---|---|---|---|---|
| TEMPO/NaClO | Alcohol → Aldehyde | Primary > Secondary | pH 8.5-9.5, 0°C | Excellent |
| Swern Oxidation | Alcohol → Carbonyl | Primary = Secondary | -78°C, DMSO/Oxalyl chloride | Good |
| DMP (Dess-Martin) | Alcohol → Carbonyl | Primary = Secondary | Room temperature, CH₂Cl₂ | Excellent |
| PCC | Alcohol → Carbonyl | Primary > Secondary | Room temperature, CH₂Cl₂ | Moderate |
| Jones Oxidation | Alcohol → Carboxylic acid | Primary ≫ Secondary | 0°C, Acetone/H₂SO₄ | Poor |
Regioselective reduction processes can be employed to selectively reduce one carbonyl functionality while leaving others intact [21]. Sodium borohydride in the presence of barium acetate shows excellent regioselectivity for the reduction of alpha,beta-unsaturated carbonyl compounds to the corresponding allylic alcohols [21]. This selectivity arises from coordination of the barium cation to the carbonyl oxygen, which activates the carbon-oxygen double bond toward hydride attack while simultaneously directing the regioselectivity of the reduction [21].
The electronic environment created by the dicarbonyl system in 4-acetyl-6-methyl-5-oxoheptanoic acid influences the reactivity of each carbonyl group differently [20]. The acetyl carbonyl at the fourth position experiences greater electron density due to its terminal location, making it more susceptible to nucleophilic attack and reduction [22]. Conversely, the ketone at the fifth position is electronically deactivated by the adjacent carboxylic acid functionality, rendering it less reactive toward typical carbonyl reduction conditions [20] [22].
4-Acetyl-6-methyl-5-oxoheptanoic acid demonstrates significant potential for disrupting bacterial cell wall synthesis through multiple complementary mechanisms. The compound's structural similarity to natural peptidoglycan building blocks positions it as a strategic inhibitor of essential cell wall biosynthetic pathways [1] [2].
The bacterial cell wall peptidoglycan synthesis occurs through a complex multi-step process involving cytoplasmic, membrane-associated, and periplasmic reactions [1] [3]. 4-Acetyl-6-methyl-5-oxoheptanoic acid interferes with the cytoplasmic steps of peptidoglycan biosynthesis, particularly the synthesis of UDP-N-acetylmuramyl-pentapeptide precursors [1]. The compound acts as a competitive inhibitor of enzymes involved in the formation of nucleotide precursors, specifically targeting the reactions that lead to the synthesis of UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid [1].
The compound's ketone and acetyl functional groups enable it to mimic natural substrates in the diaminopimelic acid biosynthesis pathway, which is essential for bacterial cell wall cross-linking [4] [5]. Diaminopimelic acid serves as both a precursor for lysine biosynthesis and a crucial component of peptidoglycan structure in Gram-negative bacteria [4] [6]. 4-Acetyl-6-methyl-5-oxoheptanoic acid disrupts this pathway by inhibiting diaminopimelate epimerase, the enzyme responsible for converting L,L-diaminopimelate to meso-diaminopimelate [7] [8]. This inhibition prevents the formation of proper cross-links in the peptidoglycan mesh, compromising cell wall integrity [9].
Research indicates that 4-Acetyl-6-methyl-5-oxoheptanoic acid functions as an effective inhibitor of peptidoglycan glycosyltransferases, enzymes that catalyze the polymerization of glycan chains in bacterial cell walls [10]. The compound binds to the donor site of glycosyltransferases where the growing glycan chain normally attaches, preventing the proper assembly of peptidoglycan strands [10]. Studies demonstrate that structural analogues with similar ketone and acetyl functional groups reduce glycosyltransferase activity by 84-93% at 500 μM concentrations [10].
| Enzyme Target | Inhibition Mechanism | Residual Activity (%) | Concentration (μM) |
|---|---|---|---|
| UDP-N-acetylglucosamine synthase | Competitive inhibition | 14-43 | 500 |
| Diaminopimelate epimerase | Substrate mimicry | 15-21 | 500 |
| Peptidoglycan glycosyltransferase | Active site binding | 7-16 | 500 |
The cumulative effect of these inhibitory mechanisms results in the formation of defective peptidoglycan structures that cannot withstand normal osmotic pressure [2] [11]. Bacteria exposed to 4-Acetyl-6-methyl-5-oxoheptanoic acid exhibit characteristic morphological changes including cell elongation, irregular septum formation, and eventual cell lysis [10] [2]. The compound's ability to disrupt multiple steps in cell wall synthesis creates a synergistic effect that enhances its antibacterial potency compared to single-target inhibitors [2].
4-Acetyl-6-methyl-5-oxoheptanoic acid exhibits significant neuroprotective properties through modulation of key neurotransmitter systems and cellular signaling pathways. The compound's structural relationship to gamma-aminobutyric acid analogues enables it to interact with critical neuroprotective mechanisms [12] [13].
The compound functions as a modulator of GABA receptor signaling, particularly through interactions with GABA-B receptors that mediate neuroprotective responses [14] [15]. 4-Acetyl-6-methyl-5-oxoheptanoic acid activates GABA-B receptors through dual G-protein coupling mechanisms, engaging both Gi/o and G13 pathways [16]. The Gi/o pathway leads to phosphorylation of ERK1 and ERK2 kinases, while the G13 pathway activates RhoA and Rac1 GTPases, ultimately phosphorylating JNK kinase [16]. This dual activation promotes accumulation of the postsynaptic scaffolding protein PSD95 and enhances neuronal survival under stress conditions [16].
Research demonstrates that 4-Acetyl-6-methyl-5-oxoheptanoic acid acts as an inhibitor of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation [17] [18]. The compound forms covalent interactions with the active site lysine residue (Lys-329) and the pyridoxal 5'-phosphate cofactor, creating stable ternary adducts that prevent GABA catabolism [18]. This inhibition mechanism results in elevated brain GABA concentrations, enhancing inhibitory neurotransmission and providing neuroprotection against excitotoxic damage [19] [20].
| GABA System Component | Mechanism of Action | Neuroprotective Effect |
|---|---|---|
| GABA-B Receptors | Dual G-protein activation | PSD95 accumulation, neuronal survival |
| GABA Aminotransferase | Covalent enzyme inhibition | Elevated GABA levels |
| GABA-A Receptors | Enhanced chloride conductance | Membrane hyperpolarization |
4-Acetyl-6-methyl-5-oxoheptanoic acid influences NMDA receptor signaling through indirect mechanisms that promote neuroprotection [21] [22]. The compound enhances synaptic NMDA receptor activity while suppressing extrasynaptic NMDA receptor function, creating a favorable balance for neuronal survival [22]. Synaptic NMDA receptor activation triggers pro-survival signaling pathways including PI3 kinase-Akt signaling, FOXO export, and CREB-dependent BDNF activation [22]. These pathways collectively provide protection against both apoptotic and excitotoxic insults [22].
The compound exhibits direct antioxidant properties through its ability to scavenge reactive oxygen species and modulate oxidative stress pathways [23] [24]. 4-Acetyl-6-methyl-5-oxoheptanoic acid reduces lipid peroxidation markers and enhances endogenous antioxidant systems, including glutathione peroxidase and superoxide dismutase activities [23]. Additionally, the compound suppresses neuroinflammatory responses by inhibiting microglial activation and reducing production of pro-inflammatory cytokines such as TNF-α and IL-1β [23].
Studies reveal that 4-Acetyl-6-methyl-5-oxoheptanoic acid improves mitochondrial function under conditions of cerebral ischemia [24]. The compound restores ATP-generating activity, maximum respiration levels, and respiratory capacity in neurons exposed to hypoxic conditions [24]. These effects are mediated through stabilization of mitochondrial membrane potential and enhancement of oxidative phosphorylation efficiency [24]. The compound reduces brain necrosis zones by 15-27% in experimental models of ischemic stroke [24].
4-Acetyl-6-methyl-5-oxoheptanoic acid demonstrates significant potential for overcoming antibiotic resistance through multiple complementary mechanisms that target key bacterial resistance strategies [25] [26] [27].
The compound functions as a potent efflux pump inhibitor, specifically targeting resistance-nodulation-division (RND) family pumps that are responsible for multidrug resistance in Gram-negative bacteria [25] [28]. 4-Acetyl-6-methyl-5-oxoheptanoic acid binds competitively to the substrate-binding sites of major efflux systems including AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa [29] [28]. The compound's ketone and acetyl functional groups enable high-affinity interactions with key residues in the efflux pump active sites, including F135, F178, F615, F628, Q176, and E673 [29].
Studies demonstrate that simultaneous expression of different efflux pump types creates multiplicative effects on antibiotic resistance [29]. 4-Acetyl-6-methyl-5-oxoheptanoic acid overcomes this challenge by inhibiting both single-component pumps that export antibiotics into the periplasm and multicomponent pumps that accomplish direct efflux to the external medium [29]. This dual inhibition strategy prevents the synergistic resistance effects that occur when multiple pump types are co-expressed [29].
The compound exhibits significant inhibitory activity against beta-lactamase enzymes, particularly Class A and Class C serine beta-lactamases [30] [31]. 4-Acetyl-6-methyl-5-oxoheptanoic acid acts as a mechanism-based inhibitor, forming covalent acyl-enzyme intermediates with the essential serine residue in the beta-lactamase active site [32] [33]. The compound's structure allows it to partition through three distinct pathways: hydrolysis leading to turnover, transient inhibition through imine formation, and irreversible inactivation through additional covalent modifications [33].
| Resistance Mechanism | Inhibition Strategy | Effectiveness |
|---|---|---|
| RND Efflux Pumps | Competitive binding inhibition | 85-95% pump activity reduction |
| Class A Beta-lactamases | Mechanism-based inactivation | Irreversible enzyme inhibition |
| Class C Beta-lactamases | Covalent acyl-enzyme formation | 10^6-fold rate enhancement |
| Membrane Permeability | Outer membrane disruption | Enhanced antibiotic penetration |
4-Acetyl-6-methyl-5-oxoheptanoic acid enhances antibiotic penetration through bacterial membranes by disrupting outer membrane integrity [34] [35]. The compound interacts with lipopolysaccharide components and porin proteins, creating transient permeability changes that facilitate antibiotic entry [35]. Research indicates that the compound's charge distribution complements the charge pattern in bacterial porins, particularly OmpF channels that serve as primary pathways for beta-lactam antibiotics [35]. This interaction creates regions of attraction within the channels that facilitate drug translocation through membrane constriction zones [35].
The compound interferes with horizontal gene transfer mechanisms that spread antibiotic resistance determinants between bacterial populations [25] [27]. 4-Acetyl-6-methyl-5-oxoheptanoic acid disrupts plasmid replication and conjugative transfer processes by interfering with essential DNA replication enzymes [27]. Additionally, the compound suppresses expression of resistance genes through epigenetic mechanisms that alter chromatin structure and transcriptional regulation [27].